molecular formula C16H14F2N2O3S B2881900 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 941974-48-7

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

Cat. No.: B2881900
CAS No.: 941974-48-7
M. Wt: 352.36
InChI Key: NRKBWVLVRUGENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by the presence of a dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide typically involves the following steps:

  • Formation of the Dioxidoisothiazolidinyl Intermediate: : The initial step involves the synthesis of the 1,1-dioxidoisothiazolidin-2-yl intermediate. This can be achieved by reacting a suitable thiazolidine derivative with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

  • Coupling with 4-Aminophenyl Derivative: : The intermediate is then coupled with a 4-aminophenyl derivative through a nucleophilic substitution reaction. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

  • Introduction of the Difluorobenzamide Group: : The final step involves the introduction of the 3,4-difluorobenzamide group. This can be accomplished through an amide bond formation reaction, typically using a carboxylic acid derivative of 3,4-difluorobenzoic acid and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidinyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Bases: Triethylamine, pyridine.

Major Products

    Sulfone Derivatives: Formed through oxidation of the sulfur atom.

    Amines and Alcohols: Resulting from reduction of nitro or carbonyl groups.

    Substituted Aromatics: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorobenzamide moiety enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Lacks the difluoro substitution, resulting in different chemical and biological properties.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dichlorobenzamide: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide: The presence of methyl groups alters its steric and electronic properties.

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is unique due to the presence of both the dioxidoisothiazolidinyl and difluorobenzamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-14-7-2-11(10-15(14)18)16(21)19-12-3-5-13(6-4-12)20-8-1-9-24(20,22)23/h2-7,10H,1,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBWVLVRUGENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.